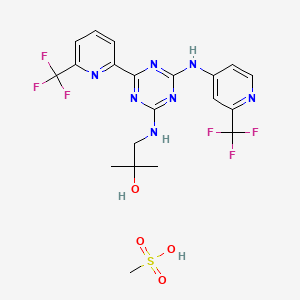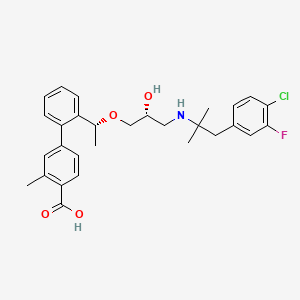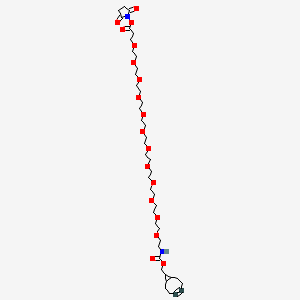
绿灰菌素 I
描述
Viridogrisein I, also referred to as etamycin, is a streptogramin antibiotic . It is biosynthesized by a distinct 105 kb biosynthetic gene cluster (BGC) in Streptomyces griseoviridis NRRL 2427 . Viridogrisein I and its counterpart griseoviridin are important in treating infections of many multi-drug resistant microorganisms .
Synthesis Analysis
Viridogrisein I is biosynthesized by Streptomyces griseoviridis NRRL 2427 . Three transporter genes, sgvT1 – T3, have been discovered within the 105 kb GV/VG BGC . SgvT1 is a major facilitator superfamily (MFS) transporter whereas SgvT2 appears to serve as the sole ATP-binding cassette (ABC) transporter within the GV/VG BGC . Both proteins are necessary for efficient GV/VG biosynthesis .Molecular Structure Analysis
The structures of viridogrisein I and its analogs were elucidated using a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and the advanced Marfey’s method . Each analog features distinct constituent amino acids .Chemical Reactions Analysis
In the context of chemical reactions, there is a biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases . This platform brings 5G network testing and development to your fingertips and paves the way for speedier and smoother real world deployments .科学研究应用
Inhibition of Mycobacterium abscessus Growth
Etamycin has shown excellent activity against Mycobacterium abscessus . It significantly inhibited the growth of M. abscessus wild-type strain, three subspecies, and clinical isolates in vitro . This makes it a potential candidate for further development as a clinical drug .
Treatment of Drug-Resistant Mycobacterium abscessus
The increase in drug-resistant Mycobacterium abscessus, which has become resistant to existing standard-of-care agents, is a major concern . Etamycin has shown potential in addressing this issue by inhibiting the growth of drug-resistant M. abscessus .
Inhibition of Mycobacterium abscessus in Macrophages
Etamycin has been found to inhibit the growth of M. abscessus that resides in macrophages without cytotoxicity . This is significant as it suggests that Etamycin could be used to treat infections where M. abscessus is present within macrophages .
In Vivo Efficacy in Zebrafish Infection Model
The in vivo efficacy of Etamycin in the zebrafish (Danio rerio) infection model was greater than that of clarithromycin, which is recommended as the core agent for treating M. abscessus infections . This suggests that Etamycin could be a more effective treatment option .
Potential for Novel Drug Discovery
Given its effectiveness against M. abscessus, Etamycin is considered a potential candidate for novel drug discovery . Its unique properties and effectiveness against a challenging pathogen make it a promising area for further research .
Cytotoxicity in Various Cell Types
To determine whether Etamycin can enhance cell death in various cell types, cytotoxicity of Etamycin in mBMDM, HCT116, and HEK293 cells was examined . The results of these studies could have implications for the use of Etamycin in cancer treatment .
属性
IUPAC Name |
3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-[(2S)-3-methylbutan-2-yl]-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25-,26-,27+,29+,30+,31+,34-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIISJKSAELDC-ZIOPZPSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)[C@@H](C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028203 | |
| Record name | Etamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Viridogrisein I | |
CAS RN |
299-20-7 | |
| Record name | Etamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF72P8T3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does etamycin exert its antibacterial effect?
A1: Etamycin belongs to the streptogramin group B antibiotics and primarily targets bacterial protein synthesis. [, ] It binds to the bacterial ribosome, specifically at the peptidyl transferase center located on the 50S ribosomal subunit. [, ] This binding interferes with the elongation phase of protein synthesis, effectively halting the production of essential proteins and leading to bacterial growth inhibition. [, ]
Q2: What is the molecular formula and weight of etamycin?
A2: Etamycin has the molecular formula C44H62N8O11 and a molecular weight of 879.02 g/mol. [, ]
Q3: What are the key structural features of etamycin?
A3: Etamycin is a cyclic heptapeptide characterized by a macrocycle containing unique amino acid residues. [, , ] These include D-leucine, N-methyl-threo-β-hydroxy-α-aminobutyric acid, N,β-dimethyl-leucine, allo-4-hydroxy-D-proline, and N-methyl-phenyl-sarcosine. [, , ] A distinctive feature is the presence of a 3-hydroxypicolinyl group attached to the N-terminus of the peptide chain. [, , ]
Q4: How is etamycin biosynthesized?
A4: Etamycin biosynthesis in Streptomyces griseoviridus involves a non-ribosomal peptide synthetase (NRPS) pathway. [, , ] This complex process utilizes various amino acid precursors, including L-threonine, L-alanine, glycine, L-leucine, phenylalanine, L-proline, and L-lysine, which contribute to the formation of the peptide core and the 3-hydroxypicolinic acid moiety. [, ] Notably, the D-amino acids present in etamycin are derived from their L-isomers via epimerization. [, ]
Q5: Does Streptomyces griseoviridus produce other compounds similar to etamycin?
A5: Yes, Streptomyces griseoviridus produces several etamycin congeners, structurally similar compounds differing in specific amino acid substitutions. [, ] For instance, one congener replaces the hydroxyproline residue in etamycin with proline. [, ] The production of these congeners can be influenced by the composition of the culture medium. [, ]
Q6: How stable is etamycin under different conditions?
A6: Etamycin can be inactivated by an enzyme present in Streptomyces lividans. [] This inactivation occurs through a unique elimination mechanism, leading to the formation of a dehydrobutyrine peptide derivative. [] Further research is needed to fully understand etamycin's stability profile under various environmental conditions.
Q7: Are there known mechanisms of resistance to etamycin?
A7: While limited information is available on specific etamycin resistance mechanisms, some insights can be derived from studies on related streptogramin antibiotics. Resistance mechanisms often involve modifications of the ribosomal target site, enzymatic inactivation of the antibiotic, or efflux pumps that expel the drug from the bacterial cell. [, ]
Q8: What analytical methods are used to study etamycin?
A8: Various techniques are employed to characterize and quantify etamycin, including: * Chromatography: Partition chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are used for separation and purification. [, , ] * Mass Spectrometry: Electron impact mass spectrometry (EI-MS), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) provide information on molecular weight, structure, and fragmentation patterns. [, , , ] * Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy helps identify and quantify etamycin based on its characteristic absorbance spectrum. [] Nuclear magnetic resonance (NMR) spectroscopy elucidates its structure and conformation. [, ]
Q9: What is the significance of proline 4-hydroxylase in etamycin biosynthesis?
A9: Proline 4-hydroxylase, a 2-oxoglutarate, and ferrous-ion-dependent dioxygenase, play a crucial role in etamycin biosynthesis by catalyzing the hydroxylation of proline to form allo-4-hydroxy-D-proline, a key component of the etamycin peptide core. []
Q10: Does etamycin exhibit synergistic activity with other antibiotics?
A10: Yes, etamycin demonstrates synergistic antibacterial activity with griseoviridin, another antibiotic produced by Streptomyces griseoviridus. [, , ] This synergy results in enhanced potency against Mycobacterium avium and Mycobacterium intracellulare, highlighting its potential for combination therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



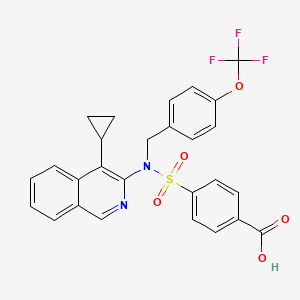
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)
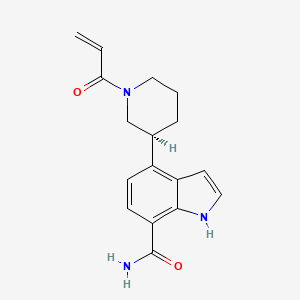



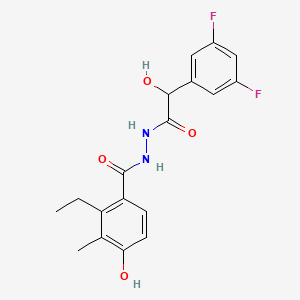
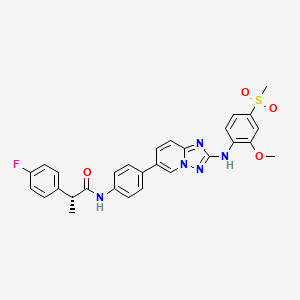
![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)
